

A Technical Guide to Beclomethasone-17-Monopropionate-d3 for Advanced Research

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Compound of Interest

Compound Name: Beclomethasone-17-Monopropionate-d3

Cat. No.: B15600357

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Beclomethasone-17-Monopropionate-d3**, a deuterated analog of the active metabolite of beclomethasone dipropionate. This document is intended to serve as a core resource for professionals in drug development and research, offering detailed data on its procurement, application in quantitative analysis, and the relevant biological pathways.

Introduction

Beclomethasone-17-Monopropionate-d3 is the deuterium-labeled form of Beclomethasone-17-Monopropionate (17-BMP), the primary active metabolite of the synthetic corticosteroid, beclomethasone dipropionate (BDP). Due to its structural similarity and mass difference, the deuterated form is an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).^[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the obtained results.

17-BMP is a potent agonist of the glucocorticoid receptor (GR), exhibiting a much greater binding affinity than its parent compound, BDP.^{[2][3]} This interaction mediates the anti-inflammatory effects of the drug. Understanding the metabolic activation of BDP and the subsequent signaling cascade of 17-BMP is fundamental for the development and evaluation of corticosteroid-based therapies.

Suppliers and Chemical Properties

Beclomethasone-17-Monopropionate-d3 is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis to confirm the identity and purity of the compound.

Supplier	Product Name	Catalog Number	Purity	Additional Notes
MedChemExpress	Beclomethasone -17- monopropionate- d3	HY-144947S	>98%	Provided as a solid.
Protheragen	Beclomethasone -17- Monopropionate- D3	PIMP13989	Not specified	For research use only.
Biorbyt	Beclomethasone -17- Monopropionate- d3	orb2299801	Not specified	Deuterated compound.
TLC Pharmaceutical Standards	Beclometasone (Beclomethason e) Dipropionate EP Impurity H-d3	Not specified	Not specified	Also offers a d5 version.

Table 1: Selected Suppliers of **Beclomethasone-17-Monopropionate-d3**

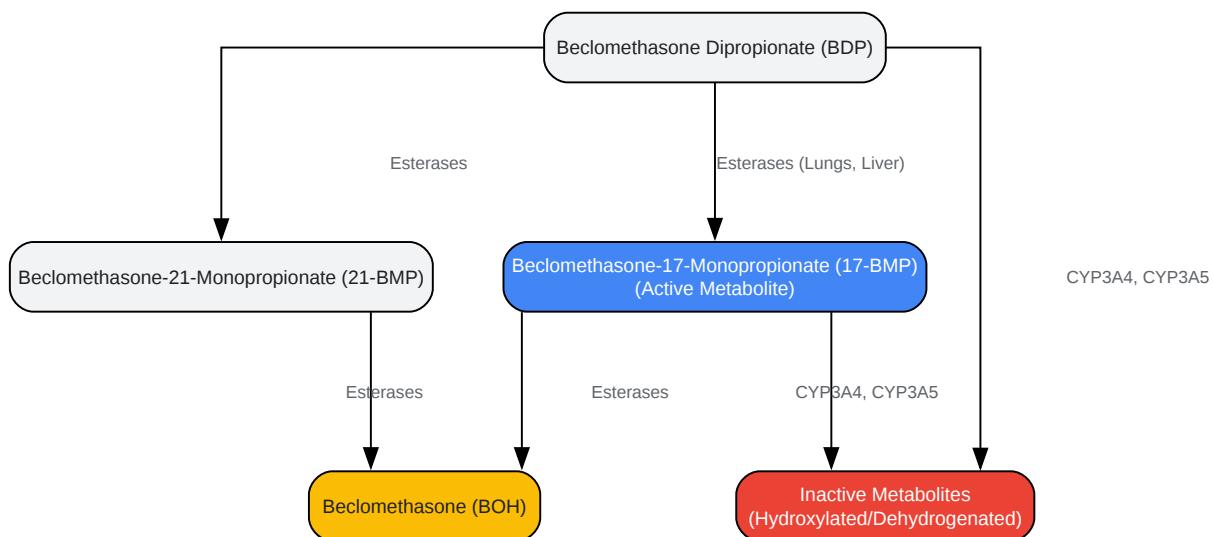
Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₀ D ₃ ClO ₆	[1] [3]
Molecular Weight	468.00 g/mol	[1] [3]
Appearance	Off-White to Pale Yellow Solid	[4]
Stability	Store at -20°C	

Table 2: Physicochemical Properties of **Beclomethasone-17-Monopropionate-d3**

Metabolic Pathway of Beclomethasone Dipropionate

Beclomethasone dipropionate is a prodrug that undergoes extensive metabolism to its active form, 17-BMP. This biotransformation is a critical step in its mechanism of action. The metabolic cascade involves several enzymatic steps, primarily occurring in the lungs and liver.

The initial and most significant metabolic step is the hydrolysis of the ester group at the C-17 position, catalyzed by esterases, to yield the highly active 17-BMP. Further hydrolysis can lead to the formation of beclomethasone (BOH). Additionally, cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are involved in the metabolism of BDP to various inactive metabolites through hydroxylation and dehydrogenation.[5][6][7]



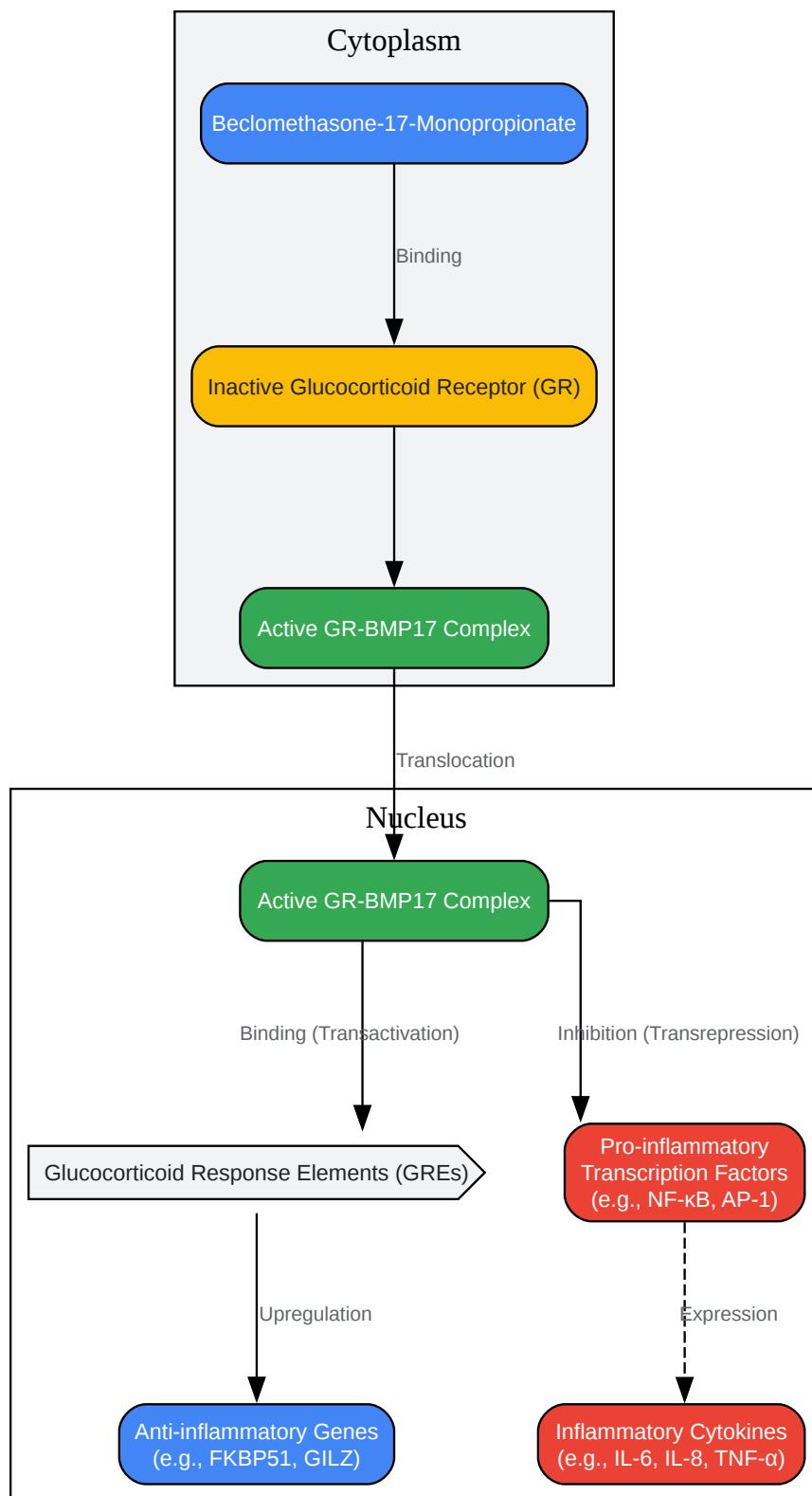
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Caption: Metabolic Pathway of Beclomethasone Dipropionate.

Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of Beclomethasone-17-Monopropionate are mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to 17-BMP in the cytoplasm, the GR translocates to the nucleus. In the nucleus, the activated GR complex can act in two main ways: transactivation and transrepression.

In transactivation, the GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory genes such as FK506 binding protein 51 (FKBP51) and glucocorticoid-induced leucine zipper (GILZ).^{[8][9]} In transrepression, the GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines such as IL-6, IL-8, and TNF-α.^{[2][10]}



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Caption: Glucocorticoid Receptor Signaling Pathway of 17-BMP.

Experimental Protocol: Quantification of Beclomethasone-17-Monopropionate in Plasma using LC-MS/MS

This section provides a representative experimental protocol for the quantification of 17-BMP in a biological matrix using **Beclomethasone-17-Monopropionate-d3** as an internal standard.

This protocol should be optimized and validated for specific laboratory conditions and instrumentation.

1. Preparation of Stock and Working Solutions

- 17-BMP Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 17-BMP in 1 mL of methanol.
- **Beclomethasone-17-Monopropionate-d3** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **Beclomethasone-17-Monopropionate-d3** in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the 17-BMP stock solution in methanol to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibrator, quality control, or unknown), add 20 μ L of the IS working solution.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Illustrative)

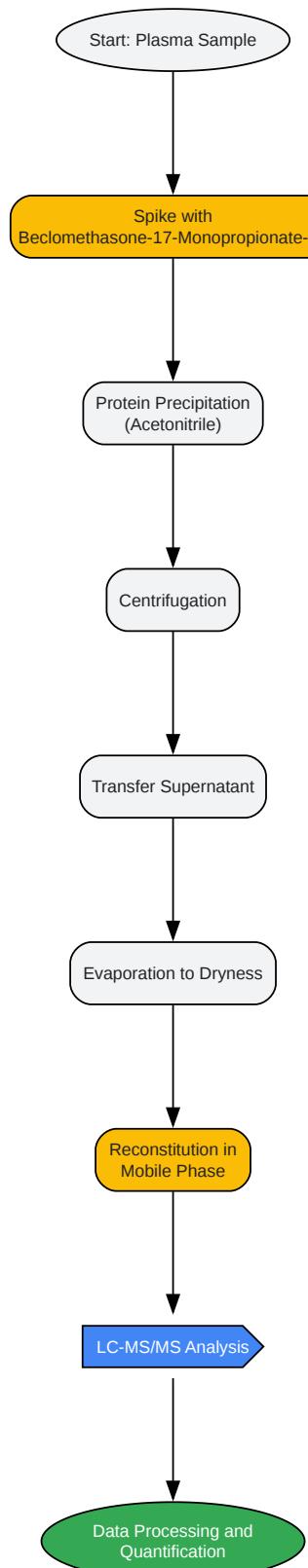
Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Monitor specific precursor-to-product ion transitions for 17-BMP and Beclomethasone-17-Monopropionate-d3.

Table 3: Example LC-MS/MS Parameters

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of 17-BMP to **Beclomethasone-17-Monopropionate-d3** against the concentration of the calibration standards.

- Determine the concentration of 17-BMP in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Experimental Workflow for Sample Analysis.

Conclusion

Beclomethasone-17-Monopropionate-d3 is an indispensable tool for the accurate quantification of its non-deuterated counterpart in various biological matrices. A thorough understanding of the metabolic activation of beclomethasone dipropionate and the subsequent glucocorticoid receptor-mediated signaling of 17-BMP is essential for research and development in the field of corticosteroids. The information and protocols provided in this guide are intended to support the scientific community in their endeavors to further elucidate the pharmacology of beclomethasone and to develop improved therapeutic strategies.

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